molecular formula C15H12N2S B11106345 6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile

6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11106345
M. Wt: 252.3 g/mol
InChI Key: PXCLOCSRFMKGES-FPLPWBNLSA-N
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Description

6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a heterocyclic compound that features a pyridine ring substituted with a phenyl group, a nitrile group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thioamides under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the phenyl and pyridine rings can engage in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile:

    4-Phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but without the methyl group, which can affect its steric and electronic properties.

Uniqueness

6-METHYL-4-[(Z)-2-PHENYL-1-ETHENYL]-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is unique due to the presence of both the thioxo and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

6-methyl-4-[(Z)-2-phenylethenyl]-2-sulfanylidene-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C15H12N2S/c1-11-9-13(14(10-16)15(18)17-11)8-7-12-5-3-2-4-6-12/h2-9H,1H3,(H,17,18)/b8-7-

InChI Key

PXCLOCSRFMKGES-FPLPWBNLSA-N

Isomeric SMILES

CC1=CC(=C(C(=S)N1)C#N)/C=C\C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)C=CC2=CC=CC=C2

Origin of Product

United States

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